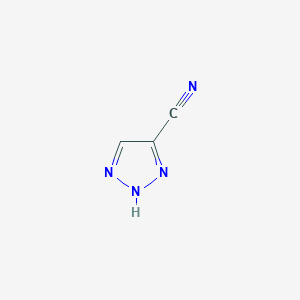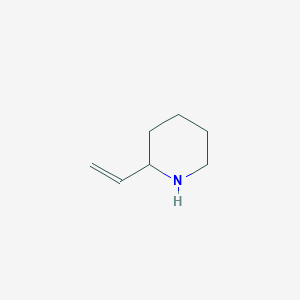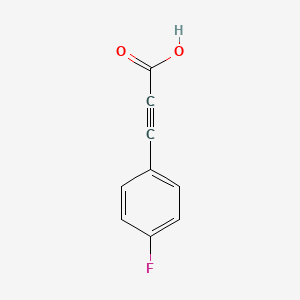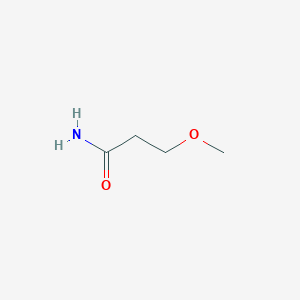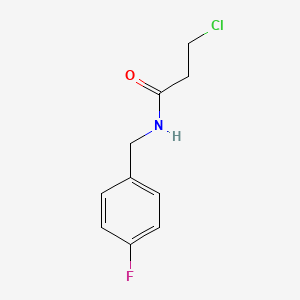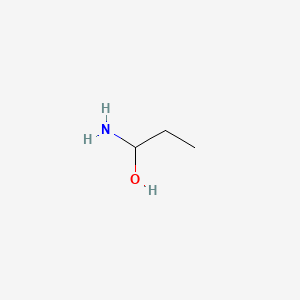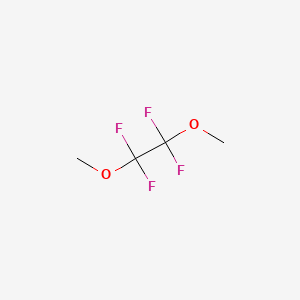
1,2-Dimethoxy-1,1,2,2-tetrafluoroethane
Descripción general
Descripción
1,2-Dimethoxy-1,1,2,2-tetrafluoroethane is an organic compound with the molecular formula C4H6F4O2. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications. The compound is characterized by the presence of two methoxy groups and four fluorine atoms attached to an ethane backbone, making it a unique and versatile chemical.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dimethoxy-1,1,2,2-tetrafluoroethane can be synthesized through several methods. One common approach involves the reaction of tetrafluoroethylene with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where tetrafluoroethylene and methanol are combined in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any by-products or unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethoxy-1,1,2,2-tetrafluoroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields simpler hydrocarbons like ethane and methane.
Substitution: Results in the formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2-Dimethoxy-1,1,2,2-tetrafluoroethane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in reactions involving fluorinated compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and as a refrigerant in certain applications.
Mecanismo De Acción
The mechanism of action of 1,2-dimethoxy-1,1,2,2-tetrafluoroethane involves its interaction with various molecular targets and pathways. The compound’s methoxy and fluorine groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence enzyme activity, protein folding, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrafluoroethane: A related compound with similar fluorine content but lacking methoxy groups.
1,2-Dimethoxyethane: Similar in structure but without fluorine atoms.
1,1,1,2-Tetrafluoroethane: Another fluorinated compound used in refrigerants and industrial applications.
Uniqueness
1,2-Dimethoxy-1,1,2,2-tetrafluoroethane is unique due to the combination of methoxy and fluorine groups, which impart distinct chemical and physical properties. This makes it particularly valuable in specialized chemical reactions and industrial processes where such properties are advantageous.
Propiedades
IUPAC Name |
1,1,2,2-tetrafluoro-1,2-dimethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F4O2/c1-9-3(5,6)4(7,8)10-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVROHVXUDSJJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(OC)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462919 | |
| Record name | 1,2-Dimethoxytetrafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73287-23-7 | |
| Record name | 1,2-Dimethoxytetrafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


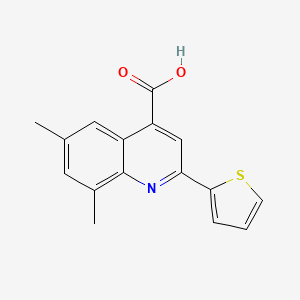
![3-[(1-carbamothioyl-3-methyl-5-oxo-4H-pyrazol-4-yl)azo]benzoic acid](/img/structure/B1366296.png)
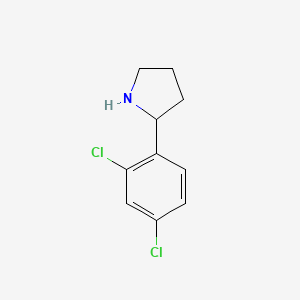
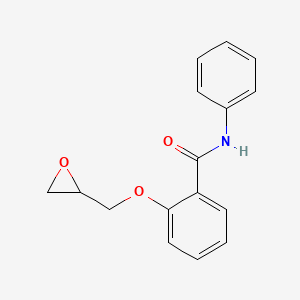
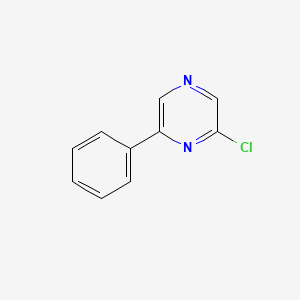
![3-[(4-{9-[4-(3-CARBOXYPROPANAMIDO)PHENYL]FLUOREN-9-YL}PHENYL)CARBAMOYL]PROPANOIC ACID](/img/structure/B1366305.png)

![1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1366313.png)
